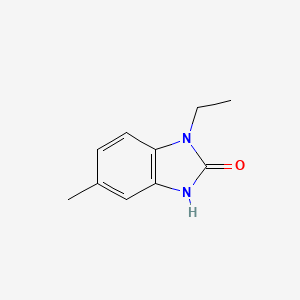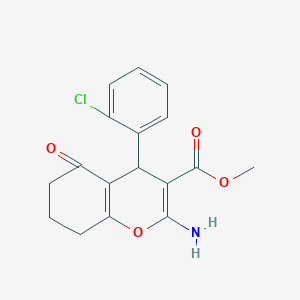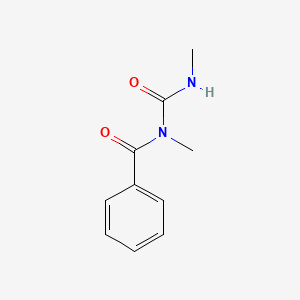![molecular formula C14H20N2O2S B11998922 ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)
ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER is a complex organic compound with the molecular formula C14H20N2O2S. This compound is known for its unique structure, which includes a benzo[b]thiophene core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[b]thiophene derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER can be compared with other benzo[b]thiophene derivatives, such as:
2-(METHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
2-(ETHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER:
2-(DIMETHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID: This compound lacks the methyleneamino group, which can significantly impact its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C14H20N2O2S |
|---|---|
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-14(17)12-10-7-5-6-8-11(10)19-13(12)15-9-16(2)3/h9H,4-8H2,1-3H3/b15-9+ |
Clave InChI |
YHXXZSDRXUFHBI-OQLLNIDSSA-N |
SMILES isomérico |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/N(C)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)

![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)

![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)




